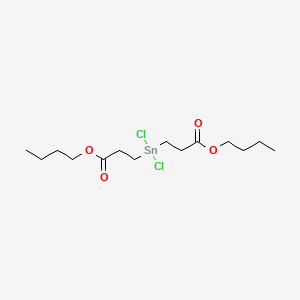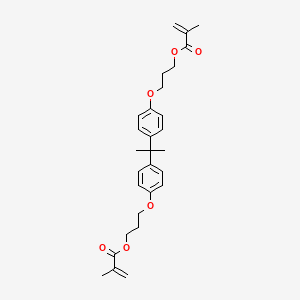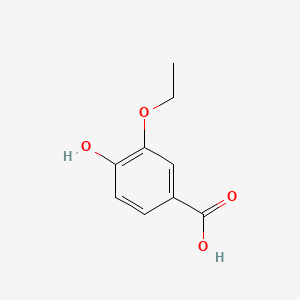
Isoguvacine
Overview
Description
Isoguvacine is a chemical compound known for its role as a gamma-aminobutyric acid type A (GABA A) receptor agonist. It is primarily used in scientific research to study the effects of GABAergic neurotransmission. The compound has a molecular formula of C6H9NO2 and a molar mass of 127.143 g/mol . This compound is structurally related to other GABAergic compounds such as muscimol and gaboxadol .
Scientific Research Applications
Isoguvacine has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study GABAergic neurotransmission and receptor binding.
Biology: Investigated for its effects on neuronal activity and synaptic transmission.
Industry: Utilized in the development of new pharmaceuticals targeting GABA A receptors.
Mechanism of Action
Isoguvacine exerts its effects by binding to GABA A receptors, which are ionotropic receptors that mediate inhibitory neurotransmission in the central nervous system . Upon binding, this compound enhances the influx of chloride ions into neurons, leading to hyperpolarization and reduced neuronal excitability . This mechanism is similar to that of other GABAergic compounds, but this compound is unique in its selective binding affinity for certain GABA A receptor subtypes .
Similar Compounds:
Muscimol: Another GABA A receptor agonist with a similar mechanism of action but different binding affinities.
Gaboxadol: A GABA A receptor agonist that also targets GABA A-rho receptors.
Uniqueness: this compound is unique in its selective binding to specific GABA A receptor subtypes, which makes it a valuable tool for studying the nuances of GABAergic neurotransmission . Its peripherally-restricted action also reduces the risk of central nervous system side effects, making it a promising candidate for therapeutic applications .
Biochemical Analysis
Biochemical Properties
Isoguvacine plays a crucial role in biochemical reactions by binding to GABA A receptors. These receptors are ligand-gated ion channels that mediate inhibitory neurotransmission in the central nervous system. This compound binds to the GABA A receptor with high affinity, activating it and causing an influx of chloride ions into the neuron, leading to hyperpolarization and inhibition of neuronal firing . The compound interacts with various subunits of the GABA A receptor, including alpha1beta2gamma2S, alpha2beta2gamma2S, alpha3beta2gamma2S, alpha5beta2gamma2S, and rho1 subunit-containing receptors .
Cellular Effects
This compound has significant effects on various cell types and cellular processes. In neuronal cells, it enhances inhibitory neurotransmission by activating GABA A receptors, leading to reduced neuronal excitability. This effect is crucial in modulating synaptic transmission and maintaining the balance between excitation and inhibition in the brain . In non-neuronal cells, such as TM3 Leydig cells, this compound has been shown to increase cell proliferation via GABA A receptor activation . This indicates that this compound can influence cell signaling pathways, gene expression, and cellular metabolism through its interaction with GABA A receptors.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the GABA A receptor, a pentameric ion channel composed of various subunits. Upon binding, this compound induces a conformational change in the receptor, opening the chloride ion channel and allowing chloride ions to flow into the neuron . This influx of chloride ions results in hyperpolarization of the neuronal membrane, making it less likely to fire action potentials. This compound’s action is similar to that of the natural neurotransmitter GABA, but it is more selective and potent in its effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that chronic administration of this compound can lead to improvements in tactile over-reactivity, anxiety-like behaviors, and social impairments in mouse models of autism spectrum disorder . The stability and degradation of this compound in vitro and in vivo are crucial factors that influence its long-term effects on cellular function. This compound has been found to be stable under laboratory conditions, maintaining its efficacy over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively reduces touch overreactivity and anxiety-like behaviors in mice . At higher doses, it may cause adverse effects such as sedation and motor impairment . The threshold effects observed in these studies indicate that careful dosage optimization is necessary to achieve the desired therapeutic outcomes without causing toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways related to GABAergic signaling. It is metabolized primarily in the liver, where it undergoes biotransformation to produce various metabolites . The enzymes involved in its metabolism include cytochrome P450 enzymes, which facilitate the oxidation and conjugation of this compound, making it more water-soluble for excretion . The metabolic flux and levels of metabolites can be influenced by factors such as enzyme activity and cofactor availability.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier and accumulate in the central nervous system, where it exerts its effects on GABA A receptors . The compound interacts with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific tissues . The distribution of this compound is influenced by factors such as blood flow, tissue permeability, and binding affinity to transport proteins.
Subcellular Localization
The subcellular localization of this compound is primarily within the neuronal cell membrane, where it binds to GABA A receptors Its activity and function are closely associated with its localization to the GABA A receptor sites on the cell membrane . This localization is essential for its role in modulating inhibitory neurotransmission and maintaining cellular homeostasis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoguvacine can be synthesized through various chemical routes. One common method involves the reduction of isonicotinic acid ethyl ester with sodium tetrahydridoborate, followed by acid hydrolysis to yield this compound . The reaction conditions typically involve the use of an electron-donating substituent in the benzene ring to facilitate the hydrolysis process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems would be essential for efficient production.
Chemical Reactions Analysis
Types of Reactions: Isoguvacine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohol derivatives.
properties
IUPAC Name |
1,2,3,6-tetrahydropyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-6(9)5-1-3-7-4-2-5/h1,7H,2-4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVDMABBKYMBHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
68547-97-7 (hydrochloride) | |
| Record name | Isoguvacine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064603903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30214855 | |
| Record name | Isoguvacine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30214855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64603-90-3 | |
| Record name | Isoguvacine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64603-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoguvacine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064603903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoguvacine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30214855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,6-Tetrahydro-4-pyridinecarboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOGUVACINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YTF580771Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Isoguvacine binds to GABAA receptors, a family of ligand-gated ion channels, and activates them. This activation leads to an influx of chloride ions (Cl−) into the neuron, causing hyperpolarization and reducing neuronal excitability. [, , , , , , ]
A: Activation of GABAA receptors by this compound ultimately leads to neuronal inhibition. This inhibition plays a crucial role in various physiological processes, including regulating anxiety, sleep, and muscle tone. [, , , , , , , ]
A: Yes, this compound interacts with GABAA receptors in a fully reversible manner. Although initially designed as a potential alkylating agonist, studies have shown its interaction to be non-permanent. []
A: Studies have shown that incorporating amino groups into six-membered rings within GABA agonists, a structural feature present in this compound, leads to a variety of activities at GABAA receptors. These activities include binding affinity, uptake into neurons, and interaction with benzodiazepine binding sites. []
A: Interestingly, (+)-Isoguvacine oxide and (-)-Isoguvacine oxide demonstrate comparable potencies as inhibitors of [3H]GABA binding to GABAA receptor sites. Both enantiomers also exhibit similar efficacies in stimulating [3H]diazepam binding to the benzodiazepine site, suggesting comparable GABAA agonist activity. []
A: Researchers commonly utilize various in vitro models to study this compound's effects, including rat brain membrane preparations, synaptosomes, and primary cell cultures. These models allow for investigation of its binding affinity, uptake, and release, as well as its impact on neurotransmitter release and electrophysiological properties of neurons. [, , , , , , , ]
A: Animal models, such as rats, are often used to explore the in vivo effects of this compound. Researchers administer this compound systemically or directly into specific brain regions to study its impact on behavior, pain perception, and seizure susceptibility. [, , , , , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


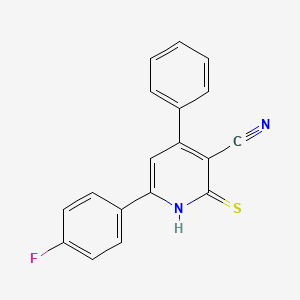
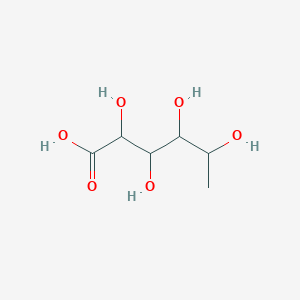
![N-[(2-methylphenyl)methyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B1206695.png)
![4-[(2-Ethyl-1-oxobutyl)amino]benzoic acid ethyl ester](/img/structure/B1206696.png)

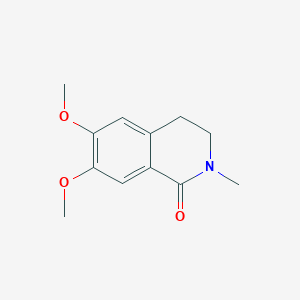

![7-Fluoro-2-(fluoromethyl)-10-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B1206701.png)
![(2R,3R,4S)-2-[(2R,3S,4R,5R,6S)-4,6-dihydroxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfooxy-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1206703.png)
![(3S,6S,7R,8R)-8-benzyl-3-{[(3-hydroxypyridin-2-yl)carbonyl]amino}-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl 2-methylpropanoate](/img/structure/B1206706.png)
![3-[2-Methoxy-6-(4-methoxyphenyl)-3-pyridinyl]-5-(methoxymethyl)-1,2,4-oxadiazole](/img/structure/B1206708.png)
